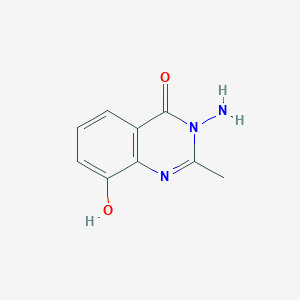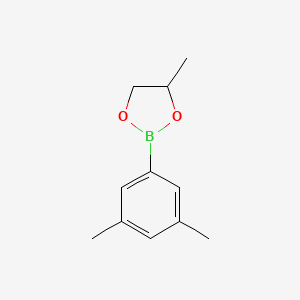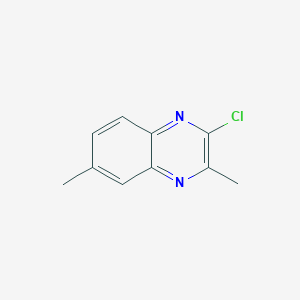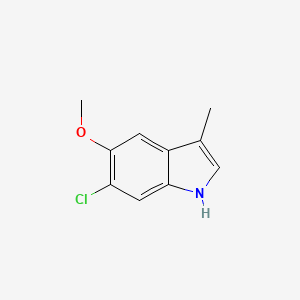![molecular formula C14H11N B11904101 3'-Ethynyl-[1,1'-biphenyl]-3-amine](/img/structure/B11904101.png)
3'-Ethynyl-[1,1'-biphenyl]-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Ethynyl-[1,1’-biphenyl]-3-amine: is an organic compound with the molecular formula C14H11N It is a derivative of biphenyl, featuring an ethynyl group at the 3’ position and an amine group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Ethynyl-[1,1’-biphenyl]-3-amine typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Introduction of Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with a halogenated biphenyl derivative in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: Industrial production methods for 3’-Ethynyl-[1,1’-biphenyl]-3-amine would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The ethynyl group can undergo oxidation reactions to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Catalysts like palladium on carbon or hydrogen gas can facilitate reduction.
Substitution: Halogenated derivatives and nucleophiles like amines or alcohols are commonly used.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
Chemistry: 3’-Ethynyl-[1,1’-biphenyl]-3-amine is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: This compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: Used in the production of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 3’-Ethynyl-[1,1’-biphenyl]-3-amine involves its interaction with molecular targets through its ethynyl and amine groups. These functional groups can participate in various chemical reactions, such as hydrogen bonding, π-π stacking, and covalent bonding, which can influence biological pathways and molecular interactions.
Comparison with Similar Compounds
- 3-Ethynyl-1,1’-biphenyl
- 4-Ethynyl-1,1’-biphenyl
- 3-Amino-1,1’-biphenyl
Uniqueness: 3’-Ethynyl-[1,1’-biphenyl]-3-amine is unique due to the presence of both an ethynyl group and an amine group on the biphenyl core. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds that may only have one functional group.
Properties
Molecular Formula |
C14H11N |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
3-(3-ethynylphenyl)aniline |
InChI |
InChI=1S/C14H11N/c1-2-11-5-3-6-12(9-11)13-7-4-8-14(15)10-13/h1,3-10H,15H2 |
InChI Key |
RSDJSMFPOYAEAA-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC=C1)C2=CC(=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


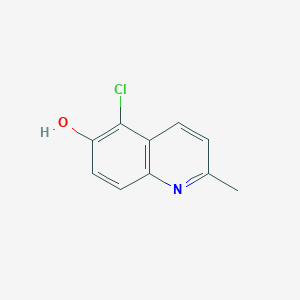
![5-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11904022.png)

![8-(Fluoromethyl)-5-thia-2-azaspiro[3.4]octane 5,5-dioxide](/img/structure/B11904036.png)


![7-Chloro-4,6-difluoro-1H-imidazo[4,5-C]pyridine](/img/structure/B11904060.png)
